molecular formula C5H5F6NS2 B028666 Bis(trifluoroethyl)carbamodithioic acid CAS No. 105864-79-7

Bis(trifluoroethyl)carbamodithioic acid

Cat. No. B028666
Key on ui cas rn: 105864-79-7
M. Wt: 257.2 g/mol
InChI Key: WPMVTNXZTFLSJU-UHFFFAOYSA-N
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Patent
US06007845

Procedure details

BTCA was reacted with two equivalents of methoxy PEG amine in refluxing THF for 5 hours to yield dimethoxy-PEG tetracarboxybenzoate, with two remaining carboxylic groups. The PEG-dimer was reacted with acetic anhydride and then with sebacic anhydride to form the tetra-armed diblock PEG2 -benzene-PSA2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(C(S)=S)[CH2:7][C:8](F)(F)F)C(F)(F)F.[C:15]([O:18][C:19](=[O:21])[CH3:20])(=[O:17])[CH3:16].[CH2:22]1[CH2:26]O[CH2:24][CH2:23]1>>[C:19]1(=[O:21])[O:18][C:15](=[O:17])[CH2:16][CH2:8][CH2:7][CH2:24][CH2:23][CH2:22][CH2:26][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)N(CC(F)(F)F)C(=S)S
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield dimethoxy-PEG tetracarboxybenzoate

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCC(=O)O1)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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